

# 2-Cyanoisonicotinohydrazide CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161

[Get Quote](#)

An In-Depth Technical Guide to **2-Cyanoisonicotinohydrazide**: Synthesis, Characterization, and Pharmaceutical Relevance

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Cyanoisonicotinohydrazide** (CAS No: 135048-32-7), a heterocyclic compound of significant interest in pharmaceutical development and analysis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and biological context, tailored for researchers and drug development professionals.

## Core Compound Identification and Properties

**2-Cyanoisonicotinohydrazide** is a pyridine derivative characterized by both a cyano (-C≡N) group and a hydrazide (-CONHNH<sub>2</sub>) functional group. This unique combination of functionalities makes it a versatile chemical building block and an important subject of study in medicinal chemistry.

## Nomenclature and Structure

- Systematic IUPAC Name: 2-cyanopyridine-4-carbohydrazide
- Common Synonyms: 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat Impurity 13

- CAS Number: 135048-32-7
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>N<sub>4</sub>O
- Molecular Weight: 162.15 g/mol



- Chemical Structure:

## Physicochemical Properties

The following table summarizes key computed physicochemical properties. As of the latest literature review, experimentally derived values for properties like melting point are not widely published; therefore, computational estimates provide a valuable baseline for experimental design.

| Property                     | Value                              | Source                          |
|------------------------------|------------------------------------|---------------------------------|
| Molecular Weight             | 162.15 g/mol                       | PubChem[1]                      |
| XLogP3                       | -0.7                               | PubChem[1]                      |
| Hydrogen Bond Donor Count    | 3                                  | PubChem[1]                      |
| Hydrogen Bond Acceptor Count | 4                                  | PubChem[1]                      |
| Rotatable Bond Count         | 2                                  | PubChem[1]                      |
| Exact Mass                   | 162.05416083 Da                    | PubChem[1]                      |
| Storage Conditions           | Inert atmosphere, Room Temperature | BLD Pharm[2], Lab-Chemicals.com |

## Synthesis and Purification

The logical and most common synthetic route to **2-Cyanoisonicotinohydrazide** involves the hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places our target compound within a pharmaceutically relevant synthetic pathway.<sup>[3]</sup>

## Synthetic Workflow Diagram

The following diagram illustrates the straightforward, two-step conceptual pathway from the commercially available 2-chloronicotinonitrile.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a pyridine precursor to **2-Cyanoisonicotinohydrazide**.

## Experimental Protocol: Synthesis

This protocol describes the synthesis of **2-Cyanoisonicotinohydrazide** from Methyl 2-cyanoisonicotinate.

**Expertise & Causality:** The choice of ethanol as a solvent is based on its ability to dissolve both the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The reaction is typically performed at reflux to provide the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]
- **Solvation:** Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.
- **Reagent Addition:** Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the complete conversion of the starting ester.
- **Reaction:** Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
- **Workup:** After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white precipitate should form.
- **Purification:** Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield **2-Cyanoisonicotinohydrazide**.
- **Characterization:** Confirm the identity and purity of the product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry.

## Biological Significance and Potential Applications Role as a Pharmaceutical Impurity

The primary documented relevance of **2-Cyanoisonicotinohydrazide** is as a process-related impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[5][6] Topiroxostat is a non-

purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.<sup>[6]</sup> As such, **2-Cyanoisonicotinohydrazide** serves as a critical reference standard for analytical chemists developing and validating methods to ensure the purity and safety of the final active pharmaceutical ingredient (API).

## Potential as a Bioactive Scaffold

Beyond its role as an impurity, the structural motifs of **2-Cyanoisonicotinohydrazide** suggest potential for inherent biological activity.

- **Xanthine Oxidase (XO) Inhibition:** Given its structural relationship to Topiroxostat and the known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for XO inhibition.<sup>[2][7][8]</sup> The pyridine ring and cyano group could engage in key interactions within the enzyme's active site.
- **Antimicrobial and Anticancer Activity:** The cyanopyridine core is a "privileged structure" found in numerous compounds with diverse pharmacological effects, including anticancer and antimicrobial activities.<sup>[9][10][11]</sup> Similarly, the acylhydrazone moiety is a well-established pharmacophore with a broad spectrum of bioactivity.<sup>[12]</sup>

## Postulated Mechanism of Action: Xanthine Oxidase Inhibition

The diagram below conceptualizes how **2-Cyanoisonicotinohydrazide** might interact with the active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).



[Click to download full resolution via product page](#)

Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.

## Key Experimental Protocols

The following protocols are foundational for any researcher working with this compound. They are designed to be self-validating systems.

### Protocol 1: HPLC Method for Purity Assessment

Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar, aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common mobile phase composition, and UV detection constitutes a robust and widely accepted methodology.[13][14]

- Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
- Column: C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient:
  - 0-2 min: 5% B
  - 2-15 min: Linear gradient from 5% to 95% B
  - 15-18 min: Hold at 95% B
  - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm (based on the pyridine chromophore).
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve 1 mg of **2-Cyanoisonicotinohydrazide** in 10 mL of a 50:50 mixture of water and acetonitrile.

## Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

**Expertise & Causality:** This assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation. Allopurinol is included as a positive control because it is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the assay's performance.[\[15\]](#)

- Materials:
  - Xanthine Oxidase (from bovine milk).
  - Xanthine.
  - Potassium phosphate buffer (50 mM, pH 7.5).
  - **2-Cyanoisonicotinohydrazide** (test compound).

- Allopurinol (positive control).
- 96-well UV-transparent microplate.
- Microplate reader capable of reading absorbance at 295 nm.
- Procedure:
  - Prepare a stock solution of the test compound and serial dilutions in DMSO.
  - In a 96-well plate, add 50  $\mu$ L of potassium phosphate buffer to each well.
  - Add 25  $\mu$ L of the test compound dilution (or Allopurinol/DMSO for controls).
  - Add 25  $\mu$ L of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for 15 minutes at 25°C.
  - Initiate the reaction by adding 50  $\mu$ L of xanthine substrate solution (final concentration ~50  $\mu$ M).
  - Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
- Data Analysis:
  - Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).
  - Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the  $IC_{50}$  value.

## Conclusion

**2-Cyanoisonicotinohydrazide** is more than a mere synthetic intermediate; it is a compound of direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its well-defined structure, accessible synthesis, and the biological activity suggested by its pharmacophoric components make it a subject of interest for further investigation. The

protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery, quality control, and medicinal chemistry to effectively work with and understand this important molecule.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Cyanoisonicotinohydrazide | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. Topiroxostat Impurity 36 | CymitQuimica [cymitquimica.com]
- 5. bocsci.com [bocsci.com]
- 6. veeprho.com [veeprho.com]
- 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmjpublishers.com [cmjpublishers.com]
- 13. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Cyanoisonicotinohydrazide CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6343161#2-cyanoisonicotinohydrazide-cas-number-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)